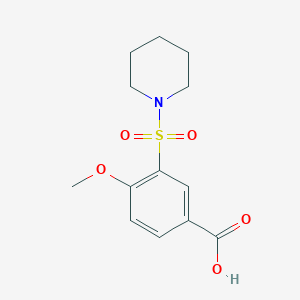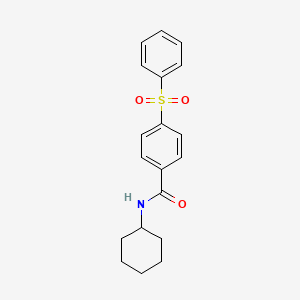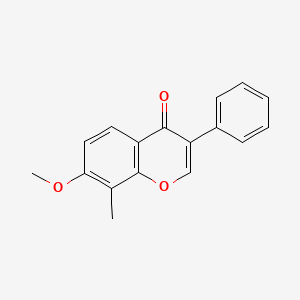
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of 7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one and related compounds involves reductive amination processes and characterizations such as IR, 1H NMR, 13C NMR, and mass spectroscopy. These methods ensure the precise development of the compound's structure and properties for further applications (Mandala et al., 2013).
Molecular Structure Analysis
The molecular structure of chromene derivatives has been extensively studied through crystallographic methods. For instance, certain derivatives exhibit unique conformations and intramolecular interactions that contribute to their stability and reactivity. The chromene moiety typically adopts specific geometric orientations that influence the compound's overall properties and interactions (Inglebert et al., 2014).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including interactions with phosphorus ylides, leading to the formation of complex structures with distinct properties. These reactions expand the utility of chromene compounds in synthesizing novel derivatives with potential biological activities (Bezergiannidou-Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties of 7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and development. These properties are determined through advanced spectroscopic and crystallographic techniques, providing insights into the compound's behavior in various environments (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of chromene derivatives are influenced by their molecular structure. Studies focusing on the synthesis and characterization of these compounds reveal their potential for chemical modifications and enhancements for pharmaceutical applications. The ability to undergo specific reactions makes these compounds versatile candidates for developing new therapeutic agents (Naveen et al., 2007).
Scientific Research Applications
Antimicrobial Activity
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one, as part of a series of synthesized compounds, has demonstrated significant antibacterial and antifungal activities. These findings are supported by molecular modeling and docking studies with oxidoreductase proteins, which correlate well with experimental inhibitory potency (Mandala et al., 2013).
Antileishmanial Activity
This compound is structurally similar to a natural product isolated from the plant Galipea panamensis, known for its antileishmanial activity. The synthesis of this natural product involves key steps like Suzuki-Miyaura coupling, highlighting the compound's relevance in medicinal chemistry (Schmidt et al., 2012).
Molecular Docking and Structural Analysis
The compound, in a hybrid form, has been characterized using various spectroscopic techniques. Theoretical studies including Hirshfeld surface analysis, molecular docking, and thermodynamic analyses have been conducted to support experimental data. This compound shows potential interactions with interleukin-6, indicating its relevance in biological studies (Sert et al., 2018).
Synthesis of Derivatives
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one has been used in the synthesis of various derivatives, like (±)-4-prenylpterocarpin, demonstrating its versatility as a synthetic precursor in organic chemistry (Coelho et al., 1992).
Carbonic Anhydrase Inhibition
A novel flavonoid derived from this compound displayed significant inhibition of the enzyme carbonic anhydrase-II. This suggests potential applications in treating disorders like glaucoma or epilepsy (Rahman et al., 2015).
Phototransformation Studies
Research into the phototransformation of chromenones, including derivatives of 7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one, has been conducted. This study is significant for understanding the photophysical properties of these compounds, which can have implications in photochemistry and materials science (Khanna et al., 2015).
Antioxidant Properties
The compound's antioxidant properties have been explored through density functional theory, providing insights into its radical-scavenging capacity and potential applications in preventing oxidative stress-related damage (Marino et al., 2016).
Fluorescence Properties
Research on the fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, has shown its potential use in sensing applications due to its unique fluorescence behavior in protic environments (Uchiyama et al., 2006).
Dye-Sensitized Solar Cells
A study on chromen-2-one-based organic dyes, closely related to 7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one, highlighted their potential in photovoltaic applications, particularly in dye-sensitized solar cells. Computational studies indicated that these compounds could be effective in photoelectric conversion efficiency (Gad et al., 2020).
properties
IUPAC Name |
7-methoxy-8-methyl-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-15(19-2)9-8-13-16(18)14(10-20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMHSFKLMZHZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646261.png)
![(3R*,4S*)-1-[4-(morpholin-4-ylcarbonyl)benzoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646268.png)

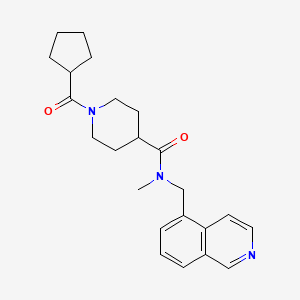
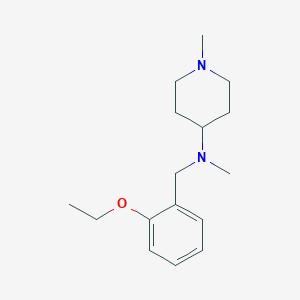
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646284.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol](/img/structure/B5646296.png)
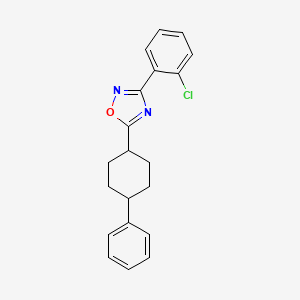
![9-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5646305.png)

![5-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5646322.png)
![2-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5646346.png)
